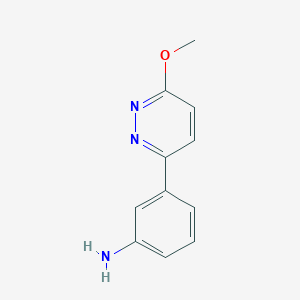

3-(6-Methoxypyridazin-3-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(6-methoxypyridazin-3-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-11-6-5-10(13-14-11)8-3-2-4-9(12)7-8/h2-7H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPJXUJPIKUSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 6 Methoxypyridazin 3 Yl Aniline and Its Derivatives

Established Synthetic Routes to the 3-(6-Methoxypyridazin-3-yl)aniline Core

The formation of the this compound scaffold relies on key bond-forming reactions that unite the aniline (B41778) and pyridazine (B1198779) moieties. The principal strategies include palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution on the electron-deficient pyridazine ring, and reductive amination approaches.

Cross-Coupling Reactions in Pyridazine-Aniline Formation

Palladium-catalyzed cross-coupling reactions are a powerful tool for constructing the C-C or C-N bond between the two aromatic rings. The Suzuki and Buchwald-Hartwig reactions are particularly prominent in this context.

The Suzuki cross-coupling reaction typically involves the coupling of a pyridazine halide with an appropriately substituted arylboronic acid (or vice versa). For the synthesis of the target compound, this could involve the reaction of 3-chloro-6-methoxypyridazine (B157567) with 3-aminophenylboronic acid. The versatility of the Suzuki reaction allows for the synthesis of a wide array of substituted diaryl pyridazines. researchgate.net

The Buchwald-Hartwig amination offers a direct route to form the C-N bond between the pyridazine and aniline rings. This reaction would couple a halogenated pyridazine, such as 3-chloro-6-methoxypyridazine, directly with an amine like 3-aminoaniline (m-phenylenediamine), though selectivity can be a challenge. Late-stage Buchwald-Hartwig aminations are frequently employed in the synthesis of complex heterocyclic molecules. beilstein-journals.org

| Reaction Type | Pyridazine Precursor | Aniline Precursor | Catalyst/Reagents | Description |

| Suzuki Coupling | 3-Chloro-6-methoxypyridazine | 3-Aminophenylboronic acid | Pd(PPh₃)₄, Base | Forms the C-C bond between the pyridazine and aniline rings. researchgate.net |

| Buchwald-Hartwig Amination | 3-Chloro-6-methoxypyridazine | Aniline | Palladium catalyst, Ligand, Base | Forms the C-N bond directly, though not explicitly reported for this specific compound. beilstein-journals.org |

Nucleophilic Aromatic Substitution Approaches on Pyridazine Rings

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which makes it susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.deyoutube.com This reactivity is the basis for some of the most common and efficient syntheses of the target molecule.

One established route begins with 3,6-dichloropyridazine (B152260). A sequential substitution strategy is employed, where one chlorine atom is first displaced by an aniline derivative, followed by the substitution of the second chlorine with a methoxy (B1213986) group using sodium methoxide (B1231860). nih.gov For instance, reacting 3,6-dichloropyridazine with 4-nitroaniline (B120555) and subsequently with sodium methoxide yields a precursor that can be reduced to the corresponding aniline derivative. nih.gov

A more direct and high-yielding method involves the reaction of 3-amino-6-chloropyridazine (B20888) with sodium methoxide. chemicalbook.com This reaction is often performed in methanol (B129727) at elevated temperatures, sometimes with a copper catalyst, to facilitate the substitution of the chlorine atom with the methoxy group, affording the desired product in good yield. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 3,6-Dichloropyridazine | 1. 4-Nitroaniline2. Sodium methoxide | 1. Reflux2. Not specified | 6-Methoxy-N-(4-nitrophenyl)pyridazin-3-amine | High | nih.gov |

| 3-Amino-6-chloropyridazine | Sodium methoxide, Copper powder, Methanol | 160°C, 24 h, Sealed tube | 3-Amino-6-methoxypyridazine* | 85.7% | chemicalbook.com |

*Note: This synthesis yields the isomeric 6-methoxypyridazin-3-amine, a closely related and often used precursor.

Reductive Amination Strategies

Reductive amination provides an alternative pathway for forming the bond to the aniline nitrogen. organic-chemistry.orgresearchgate.net This method typically involves the reaction of a pyridazine aldehyde with an amine in the presence of a reducing agent. arkat-usa.org

A plausible synthetic route could involve the reductive amination of 6-methoxypyridazine-3-carbaldehyde (B1317148) with an appropriate aniline derivative. For example, reaction with 3-nitroaniline (B104315) followed by the reduction of the nitro group would yield the target compound. The synthetic robustness of this method allows for the use of various substituted anilines, providing access to a library of derivatives. nih.gov One-pot procedures that combine the reductive amination of an aldehyde with the reduction of a nitro group on the same molecule have also been developed, offering an efficient synthetic shortcut. arkat-usa.org

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Description |

| 6-Methoxypyridazine-3-carbaldehyde | 3-Nitroaniline | NaBH(OAc)₃, then H₂/Pd-C | A two-step process involving imine formation and reduction, followed by nitro group reduction. nih.gov |

| 3-Formyl-6-methoxypyridazine | Aniline | Iron catalyst | Iron-catalyzed reductive coupling can be a method for amine synthesis directly from nitroarenes or via reductive amination. nih.gov |

Strategies for Derivatization and Functionalization of this compound

Once synthesized, the this compound core offers multiple sites for further chemical modification. The primary amino group on the aniline ring and the methoxy group on the pyridazine ring are the most common handles for derivatization.

Modifications of the Aniline Moiety

The aniline's primary amino group is a versatile functional group that readily undergoes a variety of transformations, most notably acylation reactions to form amides. This is a common strategy to explore structure-activity relationships in medicinal chemistry. For example, the amine can be reacted with acyl chlorides or carboxylic acids (using coupling agents) to produce a range of amide derivatives. google.comgoogle.com

| Reaction Type | Reagent | Product Example | Reference |

| Amidation | 4-(6-methoxy-pyridazin-3-yl)-benzoyl chloride | N-(3-(6-Methoxypyridazin-3-yl)phenyl)-4-(6-methoxypyridazin-3-yl)benzamide | google.com |

| Amidation | Cyclopropanecarbonyl chloride | N-(6-Methoxypyridazin-3-yl)cyclopropanecarboxamide* | google.com |

*Note: This example demonstrates the derivatization of the isomeric 6-methoxypyridazin-3-amine, showcasing the reactivity of the amino group attached to the pyridazine ring.

Substitutions on the Pyridazine Ring System

The methoxy group on the pyridazine ring serves as a key site for modification. Cleavage of the methyl ether, typically via acid or base hydrolysis, can convert the methoxy group into a hydroxyl group, yielding a pyridazinone tautomer. researchgate.net This hydroxyl group can then be used as a handle for further functionalization, such as O-alkylation with various alkyl halides, to introduce a diverse range of substituents at this position. This two-step sequence significantly expands the chemical space accessible from the parent compound.

| Step | Reaction Type | Reagents | Intermediate/Product | Description |

| 1 | Demethylation/Hydrolysis | Acid or Base | 6-(3-Aminophenyl)pyridazin-3(2H)-one | Converts the methoxy group to a hydroxyl/keto group. researchgate.net |

| 2 | O-Alkylation | Alkyl halide (e.g., Benzyl bromide), Base | 2-Alkyl-6-(3-aminophenyl)pyridazin-3(2H)-one | Functionalizes the resulting hydroxyl group. researchgate.net |

Formation of Complex Heterocyclic Conjugates

The chemical scaffold of this compound and its close analogues serves as a foundational building block for the synthesis of more elaborate, multi-functional heterocyclic conjugates. These complex molecules are often designed for specific biological targets, and their construction involves strategic chemical reactions that append additional cyclic systems or functional groups to the core structure.

One notable application is in the development of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. For instance, the highly potent and orally active antagonist TAK-385 (Relugolix) incorporates the 3-(6-methoxypyridazin-3-yl) group into a larger thieno[2,3-d]pyrimidine-2,4-dione system. researchgate.net This intricate assembly highlights the role of the methoxypyridazinyl aniline moiety as a key component in sophisticated drug candidates.

Another synthetic route to complex conjugates involves the formation of additional heterocyclic rings onto an aniline-derived framework. In one such method, an analogue, 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide, is reacted with 2,5-dimethoxytetrahydrofuran. mdpi.com This reaction, a variation of the Clauson-Kaas pyrrole (B145914) synthesis, constructs a pyrrole ring, linking it to the phenyl group of the benzenesulfonamide (B165840) and yielding N-(6-Methoxypyridazin-3-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide. mdpi.com

The formation of Schiff bases also represents a common strategy for creating complex conjugates. These are synthesized through the condensation of a primary amine with an aldehyde or ketone. An example is the formation of 4-((E)-[(4-chloro-2-hydroxyphenyl)methylidene]amino)-N-(6-methoxypyridazin-3-yl)benzene-1-sulfonamide, which features an azomethine (–C=N–) linkage. ekb.egresearchgate.net

Furthermore, derivatives such as N¹-(6-methoxypyridazin-3-yl)benzene-1,4-diamine can be further elaborated. This compound is produced via catalytic hydrogenation of its nitro precursor and can subsequently react with substituted phenyl isocyanates to furnish complex urea (B33335) derivatives. tandfonline.com

The table below summarizes various approaches to forming complex heterocyclic conjugates from aniline-based precursors.

| Starting Analogue | Reagent(s) | Resulting Conjugate Structure | Linkage/Reaction Type |

| Amine on thieno[2,3-d]pyrimidine | 3-(6-Methoxypyridazin-3-yl) precursor | Thieno[2,3-d]pyrimidin-2,4-dione conjugate (e.g., TAK-385) | N-Arylation |

| 4-Amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide | 2,5-Dimethoxytetrahydrofuran | Pyrrole-benzenesulfonamide conjugate | Clauson-Kaas pyrrole synthesis |

| Sulfonamide with primary amine | 4-Chloro-2-hydroxybenzaldehyde | Schiff base conjugate with an azomethine group | Schiff Base Formation |

| N¹-(6-Methoxypyridazin-3-yl)benzene-1,4-diamine | Substituted phenyl isocyanate | Urea derivative | Urea Formation |

Methodological Advancements and Efficiency in Synthesis of this compound Analogues

The efficient synthesis of analogues of this compound is critical for enabling further research and development. Recent advancements in synthetic organic chemistry, particularly in catalysis and process optimization, have led to more effective and selective manufacturing of these compounds. These improvements focus on increasing reaction yields, ensuring high purity, and providing greater control over the chemical transformations.

Catalyst Development for Selective Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision. The synthesis of nitrogen-containing heterocycles, including pyridazine derivatives, heavily relies on these powerful tools. mdpi.com A range of transition metals, such as palladium, copper, rhodium, and iridium, are employed to facilitate specific bond formations that would otherwise be challenging. mdpi.com

For instance, the construction of complex fused heterocyclic systems often involves coupling reactions catalyzed by specific metal complexes. In the synthesis of a pyrazolo[1,5-b]pyridazine (B1603340) system, a palladium complex, PdCl₂(dppf)-CH₂Cl₂ adduct, is used in conjunction with copper(I) iodide. nih.gov These catalysts work in concert to promote a Sonogashira-type coupling followed by a cyclization cascade, selectively forming new carbon-carbon and carbon-nitrogen bonds. nih.gov

The development of new ligands and catalyst systems continues to expand the scope and efficiency of these transformations. These advancements are crucial for reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, which are instrumental in synthesizing the arylamine core of many analogues. semanticscholar.org

| Catalyst Type | Transformation Facilitated | Role in Synthesis |

| Palladium (Pd) complexes (e.g., PdCl₂(dppf)) | C-C and C-N cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Formation of the core aryl-heterocycle bond. |

| Copper (Cu) salts (e.g., CuI) | Co-catalyst in cross-coupling reactions (e.g., Sonogashira) | Enhances catalytic activity and facilitates specific bond formations. |

| Rhodium (Rh) and Iridium (Ir) complexes | C-H activation and cyclization | Enables direct functionalization of C-H bonds for building complex rings. mdpi.com |

Process Optimization for Enhanced Yield and Purity

To maximize the efficiency of synthesizing this compound analogues, chemists employ systematic process optimization strategies. Modern approaches have moved beyond traditional one-variable-at-a-time experiments to more sophisticated methods that explore a wide range of reaction parameters simultaneously. semanticscholar.orgbeilstein-journals.org

High-throughput experimentation (HTE) is a key technology in this area. beilstein-journals.org It utilizes automated platforms to rapidly screen numerous reaction conditions, varying parameters such as temperature, solvent, catalyst loading, and reagent concentrations. semanticscholar.orgbeilstein-journals.org This allows for the swift identification of optimal conditions that lead to the highest yield and purity. For example, a custom flow system was developed for the rapid screening of Suzuki-Miyaura coupling reactions on a nanomolar scale, demonstrating the power of HTE in fine-tuning critical synthetic steps. semanticscholar.org

Complementing HTE, machine learning (ML) algorithms are increasingly used to analyze the large datasets generated and to predict optimal reaction outcomes. beilstein-journals.orgmdpi.com These computational models can identify complex interactions between variables that may not be obvious through manual experimentation alone. beilstein-journals.org The integration of lab robotics and automated synthesis platforms, sometimes referred to as "chemputers," further enhances this process by enabling closed-loop optimization, where the system autonomously performs experiments, analyzes the results, and decides on the next set of conditions to test with minimal human intervention. semanticscholar.orgmdpi.com

| Parameter | Optimization Method | Goal |

| Temperature | High-Throughput Screening (HTS), Design of Experiments (DoE) | Maximize reaction rate and selectivity; minimize side products. |

| Solvent | HTS, Machine Learning (ML) | Improve solubility, modulate reactivity, and facilitate purification. |

| Catalyst & Ligand | HTS, ML | Enhance catalytic turnover, improve selectivity, and reduce cost. |

| Reagent Concentration | HTS, DoE, ML | Drive reaction to completion and optimize stoichiometry. |

| Reaction Time | Automated monitoring, DoE | Ensure complete conversion while preventing product degradation. |

Structure Activity Relationship Sar Studies of 3 6 Methoxypyridazin 3 Yl Aniline Analogues

Systematic Structural Modifications and Their Biological Implications

The biological activity of analogues based on the 3-(6-methoxypyridazin-3-yl)aniline scaffold can be finely tuned through systematic structural modifications. These changes can significantly impact the compound's pharmacological activity, binding affinity, and metabolic stability. rsc.org

Impact of Substituent Electronic and Steric Properties on Bioactivity

The electronic and steric properties of substituents on both the aniline (B41778) and pyridazine (B1198779) rings play a critical role in the bioactivity of these analogues. The introduction of different functional groups can alter the molecule's interaction with its biological target.

For instance, in the development of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, modifications to a related pyridazine scaffold demonstrated the importance of substituent properties. While some short biaryl moieties showed weak inhibitory activity, the introduction of specific urea (B33335) derivatives led to a marked increase in potency. researchgate.net

Table 1: Impact of Substituents on VEGFR-2 Inhibition

| Compound | Substituent Modification | VEGFR-2 Inhibition IC50 |

|---|---|---|

| 8c | - | 1.8 µM |

| 8f | - | 1.3 µM |

| 15 | - | 1.4 µM |

| 18b | 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea | 60.7 nM |

| 18c | - | 107 nM |

This table is based on data from a study on pyridazine-based VEGFR-2 inhibitors and illustrates the significant impact of substituent changes on inhibitory potency. nih.gov

Positional Effects of Functional Groups on the Aniline and Pyridazine Rings

The position of functional groups on both the aniline and pyridazine rings is a key determinant of biological activity. Shifting a substituent from one position to another can dramatically alter the compound's efficacy.

In a series of imidazo[1,2-a]pyridine (B132010) derivatives designed as Nek2 inhibitors, the position of substituents was found to be critical for their anti-proliferative activity. nih.gov Similarly, for soluble guanylate cyclase (sGC) activators based on the YC-1 scaffold, fluoro substitution at the ortho position of a benzene (B151609) ring resulted in significantly better inhibitory activity compared to meta or para substitution. nih.gov This highlights the sensitivity of the target's binding pocket to the spatial arrangement of interacting moieties.

Role of Linker Chemistry in Modulating Target Engagement

The nature of the chemical linker connecting the core scaffold to other parts of the molecule is crucial for modulating target engagement. The linker's length, flexibility, and chemical composition can influence the compound's ability to adopt the optimal conformation for binding.

Stereochemical Considerations in SAR for this compound Derivatives

While the core this compound is achiral, the addition of substituents can introduce chiral centers into the molecule. The stereochemistry of these derivatives can have a profound impact on their biological activity. Different enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being significantly more potent than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers.

Computational Approaches in Guiding SAR Explorations

Computational modeling is an indispensable tool in modern drug discovery and plays a significant role in guiding the SAR exploration of this compound analogues. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) are used to predict how modifications to a compound will affect its binding to a target. mdpi.com

For example, in the development of gonadotropin-releasing hormone (GnRH) receptor antagonists, computational modeling was used to guide the chemical modifications at the 5 and 3 positions of a thieno[2,3-d]pyrimidine-2,4-dione ring, which was attached to the 3-(6-methoxypyridazin-3-yl) moiety. researchgate.net This led to the discovery of a highly potent and orally active antagonist. researchgate.net Similarly, docking studies of dual Mer/c-Met kinase inhibitors helped to illustrate that the designed compounds had significant inhibitory potency and that the 2-substituted aniline pyrimidine (B1678525) group could effectively inhibit kinase activity. mdpi.com

Pharmacological Characterization and Biological Activity of 3 6 Methoxypyridazin 3 Yl Aniline Derivatives in Preclinical Research

In Vitro Biological Activity Profiling

The in vitro biological activity of 3-(6-methoxypyridazin-3-yl)aniline derivatives has been explored through various assays, revealing their potential as modulators of key biological processes, including enzyme inhibition, receptor interaction, and cellular proliferation.

Enzyme Inhibition Assays (e.g., Kinases, other relevant enzymes)

Derivatives of the pyridazine (B1198779) nucleus, a core component of this compound, have been identified as potent inhibitors of several enzymes, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis.

Several studies have synthesized and evaluated novel pyridazine derivatives for their VEGFR-2 inhibitory activity. For instance, a series of 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivatives demonstrated significant nanomolar potency against VEGFR-2. tandfonline.comnih.govresearchgate.net Similarly, other novel phenylpyridazinone-based compounds have shown inhibitory concentrations (IC₅₀) ranging from 49.1 to 418.0 nM against VEGFR-2. nih.gov Another study on new 3-chloroquinoxaline derivatives, which share some structural similarities, also reported VEGFR-2 inhibition with IC₅₀ values in the sub-micromolar range. nih.gov

The table below summarizes the VEGFR-2 inhibitory activity of some pyridazine derivatives.

| Compound ID | Description | VEGFR-2 IC₅₀ (nM) | Reference |

| 18b | 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative | 60.7 | tandfonline.comnih.govresearchgate.net |

| 18c | 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative | 107 | tandfonline.comnih.govresearchgate.net |

| 12c | 2-{2-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]hydrazineyl}-N-(p-tolyl)acetamide | >23.2 (superior activity) | nih.gov |

| 13a | 2-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-6-phenylpyridazin-3(2H)-one | >23.2 (superior activity) | nih.gov |

| 11 | 3-chloroquinoxaline derivative | 192 | nih.gov |

Beyond kinases, other enzymes have been identified as targets for pyridazine-containing compounds. For example, certain derivatives have been investigated for their potential to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory cascade.

Receptor Binding and Functional Antagonist/Agonist Assays (e.g., GnRH Receptor)

The this compound moiety is a crucial component of Relugolix (TAK-385), a potent and orally active non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. elsevierpure.comnih.govresearchgate.netdrugbank.com The GnRH receptor, a G-protein coupled receptor, plays a pivotal role in the reproductive endocrine axis.

Relugolix competitively binds to GnRH receptors in the anterior pituitary, which in turn prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). researchgate.net This antagonistic activity leads to the suppression of testosterone (B1683101) production in males and estrogen production in females, making it a therapeutic target for hormone-dependent conditions like prostate cancer and uterine fibroids. researchgate.netdrugbank.comnih.gov The potent in vitro GnRH antagonistic activity of Relugolix has been demonstrated even in the presence of fetal bovine serum. elsevierpure.comnih.govresearchgate.net

| Compound | Target Receptor | Activity | Reference |

| Relugolix (TAK-385) | GnRH Receptor | Potent Antagonist | elsevierpure.comnih.govresearchgate.netdrugbank.com |

Cellular Proliferation and Cytotoxicity Studies in Disease Models (e.g., cancer cell lines, HUVEC)

The antiproliferative and cytotoxic effects of derivatives containing the pyridazine or aniline (B41778) core have been evaluated in various cell lines, including cancer cells and Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial in angiogenesis studies.

Several pyridazine derivatives that inhibit VEGFR-2 have also demonstrated excellent inhibition of VEGF-stimulated proliferation of HUVECs at micromolar concentrations. tandfonline.comnih.govresearchgate.net For instance, compounds 12c and 13a (mentioned in section 4.1.1) showed superior antiproliferative activity against HUVECs with IC₅₀ values of 11.5 and 12.3 nM, respectively, compared to the reference drug sorafenib. nih.gov

Furthermore, a study on a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, synthesized from 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide among other precursors, evaluated their cytotoxic activity against several human cancer cell lines. nih.gov

The table below presents the cytotoxic activity of a selected derivative from this series.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 28 | HCT-116 (Colon) | 3 | nih.gov |

| HeLa (Cervical) | 7 | nih.gov | |

| MCF-7 (Breast) | 5 | nih.gov |

It is important to note that while these studies highlight the potential of the broader chemical classes, more specific and comprehensive data on the cytotoxicity of a focused series of this compound derivatives is needed to draw definitive structure-activity relationships.

Modulation of Apoptosis and Cell Cycle Progression

The induction of apoptosis (programmed cell death) and the modulation of the cell cycle are key mechanisms of action for many anticancer agents. While direct studies on this compound derivatives are limited, research on related structures provides insights into their potential in this area.

For example, a study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, which includes precursors with the N-(6-methoxypyridazin-3-yl) moiety, found that the most active compounds promoted cell cycle arrest in the G2/M phase in cancer cells and induced caspase activity, a hallmark of apoptosis. nih.gov Another study on a different amino-isoquinoline derivative, AM6-36, demonstrated that it could induce G2/M cell cycle arrest at lower concentrations and shift to inducing apoptosis at higher concentrations in HL-60 human leukemia cells. nih.gov This was associated with the upregulation of p38 MAPK and JNK phosphorylation and downregulation of the c-Myc oncogene. nih.gov These findings suggest that aniline and pyridazine-containing compounds have the potential to modulate these critical cellular processes, although specific studies on this compound derivatives are required for confirmation.

Target Identification and Validation for this compound Analogues

Identifying the direct molecular targets of small molecules is crucial for understanding their mechanism of action and for further drug development.

Identification of Direct Molecular Targets (e.g., Proteins, Nucleic Acids)

For derivatives containing the this compound scaffold, the primary molecular targets that have been identified through preclinical research are the Gonadotropin-Releasing Hormone (GnRH) receptor and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

The identification of the GnRH receptor as a direct target for Relugolix, which features the this compound core, was established through competitive binding assays and functional studies demonstrating its potent antagonist activity. elsevierpure.comnih.govresearchgate.netdrugbank.comnih.gov

Similarly, the identification of VEGFR-2 as a direct target for various pyridazine derivatives was confirmed through in vitro kinase assays, which directly measure the inhibitory effect of the compounds on the enzymatic activity of the receptor. tandfonline.comnih.govresearchgate.netnih.govnih.gov The consistent findings across multiple studies validate VEGFR-2 as a key molecular target for this class of compounds.

While these two targets are well-established for certain derivatives, a comprehensive target identification study for a broader range of this compound analogues has not been reported in the public domain. Such studies, potentially employing affinity-based pull-down or label-free methods, could reveal additional protein or nucleic acid targets and further elucidate the pharmacological profile of this chemical class.

Mapping of Affected Cellular Signaling Pathways

Derivatives of this compound have been shown to exert their biological effects by modulating distinct and critical cellular signaling pathways. The specific nature of the substitution on the aniline core dictates the primary molecular target and the subsequent cascade of intracellular events.

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism:

One prominent class of derivatives, exemplified by Relugolix, functions as a potent antagonist of the GnRH receptor. asianjpr.comcancer-research-network.com These compounds competitively bind to GnRH receptors located on the anterior pituitary gland. bswtogether.org.uk This binding action blocks the downstream signaling typically initiated by the endogenous ligand, GnRH. urologytimes.com The canonical GnRH signaling pathway involves the activation of Gαq/11 proteins, which in turn stimulates phospholipase Cβ. cancer-research-network.commdpi.com This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), culminating in increased intracellular calcium and protein kinase C (PKC) activation, which are critical for the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.comnih.govresearchgate.net

By antagonizing the GnRH receptor, this compound derivatives effectively shut down this signaling cascade, leading to a rapid and profound decrease in the secretion of LH and FSH. bswtogether.org.ukunimi.it This, in turn, suppresses gonadal steroidogenesis, resulting in reduced testosterone levels in males and decreased estradiol (B170435) concentrations in females. asianjpr.comunimi.it Interestingly, some studies suggest that GnRH antagonists may also induce pro-apoptotic signaling in certain tumor cells by stabilizing a Gαi-coupling state of the GnRH receptor, a pathway distinct from the classical Gαq-mediated signaling in the pituitary. aacrjournals.org

DNA-Dependent Protein Kinase (DNA-PK) Inhibition:

A second major class of derivatives bearing the this compound scaffold acts as potent inhibitors of DNA-PK. nih.govnih.gov DNA-PK is a serine/threonine protein kinase that plays a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs). nih.govencyclopedia.pubjohnshopkins.edu The NHEJ process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the catalytic subunit, DNA-PKcs. nih.govportlandpress.com This assembly forms the active DNA-PK holoenzyme, which tethers the DNA ends and facilitates their ligation by the XRCC4-DNA Ligase IV complex. nih.govresearchgate.net

Inhibitors containing the this compound moiety block the kinase activity of DNA-PKcs. nih.gov This inhibition prevents the autophosphorylation of DNA-PKcs, a crucial step for the subsequent processing and ligation of the DNA break. nih.govportlandpress.com As a consequence, the repair of DSBs is impaired, leading to the persistence of DNA damage. frontiersin.org

Beyond its role in DNA repair, DNA-PK inhibition has been shown to have broader effects on cellular signaling. Transcriptomic analyses have revealed that inhibition of DNA-PK can modulate pathways related to the androgen and estrogen response, cell cycle progression, and proliferation. nih.gov Furthermore, novel cancer-relevant processes affected by DNA-PK inhibition include oxidative phosphorylation, epithelial-mesenchymal transition (EMT), TNFα signaling via NF-κB, TGFβ signaling, and KRAS signaling. nih.gov The inhibition of DNA-PK can also influence the tumor microenvironment by increasing the expression of tumor-associated antigens and enhancing inflammatory and antigen-presenting pathways, potentially making tumors more susceptible to immune attack. jci.org

In Vivo Pharmacological Evaluation in Relevant Preclinical Models

The therapeutic potential of this compound derivatives has been substantiated through rigorous in vivo evaluation in various preclinical models. These studies have provided proof-of-concept for their efficacy and have helped to elucidate their pharmacological effects in a physiological context.

GnRH Receptor Antagonists:

Preclinical studies with Relugolix have demonstrated its potent in vivo activity. In male cynomolgus monkeys, oral administration of Relugolix led to a significant and sustained suppression of plasma LH levels. In human GnRH receptor knock-in mice, Relugolix administration resulted in a significant decrease in testis and ventral prostate weight in males, and in females, it induced constant diestrous phases and reduced the weights of the ovaries and uteri. cancer-research-network.com These findings are consistent with its mechanism of action and provide a strong rationale for its clinical development in hormone-dependent conditions.

DNA-PK Inhibitors:

A number of DNA-PK inhibitors incorporating the this compound scaffold have shown significant anti-tumor efficacy in preclinical cancer models, particularly when used in combination with DNA-damaging agents.

For instance, the DNA-PK inhibitor AZD7648 has demonstrated robust activity in several xenograft models. In a study using an ATM-knockout mouse xenograft model, the combination of AZD7648 with the PARP inhibitor olaparib (B1684210) resulted in robust anti-tumor activity. nih.gov In neuroendocrine tumor xenograft models (BON1-SSTR2 and NCI-H69), combination therapy with AZD7648 and peptide receptor radionuclide therapy (PRRT) led to strong tumor growth inhibition and increased median survival compared to either treatment alone. thno.orgeur.nl Specifically, in the NCI-H69 model, the median survival increased to 32 days with the combination therapy, compared to 18 days for monotherapy. thno.org In syngeneic mouse tumor models (MC38 and CT26), combining AZD7648 with radiotherapy resulted in complete tumor regression in a significant proportion of mice (75% in MC38 and 42% in CT26 models). nih.gov

Another DNA-PK inhibitor, peposertib (M3814) , has also shown promising preclinical efficacy. In a mouse xenograft model of HPV-associated cervical cancer, the combination of peposertib with radiation was associated with a consistent and significant reduction in tumor burden. researchgate.net In triple-negative breast cancer (TNBC) xenograft models (MX-1 and CTG-1017), the combination of peposertib with pegylated liposomal doxorubicin (B1662922) (PLD) induced long-lasting tumor regression and strong anti-tumor efficacy. nih.govaacrjournals.org In a renal cell carcinoma model (SK-RC-52), the addition of peposertib to 177Lu-DOTA-girentuximab radioimmunotherapy resulted in a 100% complete response rate (4 out of 4 mice). nih.gov Similarly, in a prostate cancer model (LNCaP), combining peposertib with 177Lu-DOTA-rosopatamab led to a 75% complete response rate (3 out of 4 mice). nih.gov

The novel DNA-PK inhibitor ZL-2201 demonstrated dose-dependent antitumor activity as a monotherapy in an NCI-H1703 lung cancer xenograft model. nih.govaacrjournals.org Furthermore, it significantly enhanced the efficacy of doxorubicin and radiation in A549 lung cancer and FaDu head and neck cancer models, respectively. nih.govaacrjournals.org

Interactive Table: In Vivo Efficacy of this compound Derivatives in Preclinical Models

Click to view data

| Compound Class | Derivative | Animal Model | Combination Agent | Key Efficacy Finding | Reference |

| GnRH Antagonist | Relugolix | Cynomolgus Monkey | - | Significant suppression of plasma LH | cancer-research-network.com |

| GnRH Antagonist | Relugolix | hGnRHR Knock-in Mice | - | Decreased testis and prostate weight (males); decreased ovary and uterus weight (females) | cancer-research-network.com |

| DNA-PK Inhibitor | AZD7648 | ATM-knockout Mouse Xenograft | Olaparib | Robust combination activity | nih.gov |

| DNA-PK Inhibitor | AZD7648 | Neuroendocrine Tumor Xenografts (BON1-SSTR2, NCI-H69) | PRRT | Strong tumor growth inhibition and increased median survival | thno.orgeur.nl |

| DNA-PK Inhibitor | AZD7648 | Syngeneic Mouse Tumors (MC38, CT26) | Radiotherapy | Complete tumor regression in 75% (MC38) and 42% (CT26) of mice | nih.gov |

| DNA-PK Inhibitor | Peposertib | Cervical Cancer Xenograft (HeLa) | Radiation | Significant reduction in tumor burden | researchgate.net |

| DNA-PK Inhibitor | Peposertib | TNBC Xenografts (MX-1, CTG-1017) | PLD | Long-lasting tumor regression | nih.govaacrjournals.org |

| DNA-PK Inhibitor | Peposertib | Renal Cell Carcinoma Xenograft (SK-RC-52) | 177Lu-DOTA-girentuximab | 100% complete response rate | nih.gov |

| DNA-PK Inhibitor | Peposertib | Prostate Cancer Xenograft (LNCaP) | 177Lu-DOTA-rosopatamab | 75% complete response rate | nih.gov |

| DNA-PK Inhibitor | ZL-2201 | Lung Cancer Xenograft (NCI-H1703) | - | Dose-dependent antitumor activity | nih.govaacrjournals.org |

| DNA-PK Inhibitor | ZL-2201 | Lung Cancer (A549) & Head and Neck Cancer (FaDu) Xenografts | Doxorubicin & Radiation | Significantly enhanced efficacy | nih.govaacrjournals.org |

The in vivo efficacy of this compound derivatives is supported by the modulation of relevant biomarkers in preclinical models, confirming their on-target activity and providing insights into their mechanisms of action.

For GnRH receptor antagonists , the primary biomarkers are the circulating levels of gonadotropins and sex steroids. As demonstrated in preclinical studies, administration of Relugolix leads to a rapid and sustained decrease in LH, FSH, and testosterone levels, which can be monitored to assess the therapeutic effect. bswtogether.org.ukunimi.it

For DNA-PK inhibitors , a key pharmacodynamic biomarker is the inhibition of DNA-PK autophosphorylation at the Ser2056 residue (pDNA-PKcs). Treatment with various DNA-PK inhibitors, including AZD7648 and ZL-2201, has been shown to effectively inhibit this phosphorylation event in tumor tissues from xenograft models. nih.govaacrjournals.orgaacrjournals.orgfrontiersin.org This inhibition of DNA-PK activity leads to an accumulation of unrepaired DNA damage, which can be quantified by measuring the levels of phosphorylated H2AX (γH2AX), a well-established marker of DSBs. researchgate.netnih.govaacrjournals.org Increased levels of γH2AX foci have been observed in tumor sections from animals treated with the combination of a DNA-PK inhibitor and a DNA-damaging agent. researchgate.netnih.gov

Other biomarkers of DNA-PK pathway inhibition that have been assessed preclinically include the phosphorylation of RPA32 at Ser4/Ser8, another direct marker of DNA-PK activity. nih.govaacrjournals.org More recently, a phosphoproteomic screen identified the phosphorylation of MCM2 at Ser108 as a potential novel proximal biomarker of DNA-PK inhibition, with decreased phosphorylation observed following treatment with the DNA-PK inhibitor ZL-2201. nih.govaacrjournals.orgresearchgate.net

Interactive Table: Biomarker Modulation by this compound Derivatives in Preclinical Settings

Click to view data

| Compound Class | Derivative | Biomarker | Modulation | Preclinical Model | Reference |

| GnRH Antagonist | Relugolix | Luteinizing Hormone (LH) | Decrease | Cynomolgus Monkey | cancer-research-network.com |

| GnRH Antagonist | Relugolix | Testosterone | Decrease | Men | bswtogether.org.ukunimi.it |

| DNA-PK Inhibitor | AZD7648 | pDNA-PKcs (Ser2056) | Inhibition | Ovarian Cancer PDX | aacrjournals.org |

| DNA-PK Inhibitor | AZD7648 | γH2AX | Increase | Ovarian Cancer PDX | aacrjournals.org |

| DNA-PK Inhibitor | AZD7648 | pRPA32 (Ser4/Ser8) | Inhibition | Ovarian Cancer PDX | aacrjournals.org |

| DNA-PK Inhibitor | Peposertib | γH2AX | Increase | Cervical Cancer Xenograft | researchgate.net |

| DNA-PK Inhibitor | Peposertib | γH2AX | Increase | Renal Cell & Prostate Cancer Xenografts | nih.gov |

| DNA-PK Inhibitor | ZL-2201 | pDNA-PKcs | Inhibition | Lung Cancer Xenograft | aacrjournals.org |

| DNA-PK Inhibitor | ZL-2201 | pMCM2 (Ser108) | Decrease | In vitro/in vivo models | nih.govaacrjournals.orgresearchgate.net |

Mechanistic Investigations into the Biological Actions of 3 6 Methoxypyridazin 3 Yl Aniline Derivatives

Molecular Recognition and Binding Mechanisms with Biological Macromolecules

Derivatives of 3-(6-methoxypyridazin-3-yl)aniline have been identified as potent modulators of several important biological targets, primarily through their action as kinase inhibitors and receptor antagonists. The specific nature of their interactions at the molecular level is key to their biological activity.

One of the most prominent examples is Relugolix , a nonpeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. droracle.aipatsnap.comurology-textbook.com The this compound moiety is incorporated into a more complex thieno[2,3-d]pyrimidine-2,4-dione structure in Relugolix. researchgate.netnih.gov Mechanistic studies have shown that Relugolix competitively binds to the GnRH receptors in the anterior pituitary gland. droracle.aipatsnap.comurology-textbook.com This competitive and reversible binding prevents the endogenous GnRH from activating the receptor, thus blocking the downstream signaling cascade. researchgate.net Computational modeling has been instrumental in optimizing the structure of these derivatives to enhance their binding affinity and in vivo antagonistic activity. researchgate.netnih.gov

Another significant area of investigation is the role of this scaffold in kinase inhibitors. For instance, derivatives have been designed as inhibitors of phosphatidylinositol 3-kinase (PI3K). Pictilisib (GDC-0941) , a thieno[3,2-d]pyrimidine (B1254671) derivative, incorporates a related structural motif and acts as a potent, ATP-competitive inhibitor of Class I PI3K, with particular activity against the p110α and p110δ isoforms. nih.govmedchemexpress.com The binding is characterized by interactions within the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. nih.gov The thienopyrimidine core, often found in conjunction with the pyridazine (B1198779) aniline (B41778) structure, provides a versatile platform for designing selective kinase inhibitors. patsnap.com

Furthermore, molecular docking studies on other derivatives targeting receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have elucidated the binding modes. These studies often highlight the importance of the pyridazine ring in forming hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, a common feature for many kinase inhibitors. researchgate.net The aniline portion of the molecule typically serves as a linker to other functional groups that can occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity. nih.govnih.gov

| Compound/Derivative | Target Macromolecule | Binding Mechanism | IC50/Binding Affinity |

| Relugolix | Gonadotropin-Releasing Hormone (GnRH) Receptor | Competitive Antagonist | Not specified in provided context |

| Pictilisib (GDC-0941) | PI3Kα/δ | ATP-Competitive Inhibitor | IC50: 3 nM medchemexpress.com |

This table presents a summary of the molecular recognition and binding mechanisms for representative derivatives containing the this compound scaffold.

Elucidation of Intracellular Signaling Transduction Cascades

The binding of this compound derivatives to their target macromolecules initiates a cascade of intracellular signaling events, or more accurately, the inhibition of these cascades.

In the case of the GnRH receptor antagonist Relugolix , its binding to the receptor on pituitary cells directly inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). droracle.aipatsnap.com This, in turn, leads to a rapid reduction in the production of testosterone (B1683101) by the testes in men and estrogen and progesterone (B1679170) in women. patsnap.com The signaling pathway downstream of the GnRH receptor, which involves G-protein coupling and subsequent activation of phospholipase C and protein kinase C, is effectively blocked. Some studies have also pointed to the inhibition of the Ca2+ flux and ERK activation as part of the GnRH-mediated signaling pathways that are suppressed by these antagonists. researchgate.net

For kinase inhibitors like Pictilisib (GDC-0941) , the primary consequence of their action is the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.gov By preventing the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), Pictilisib blocks the activation of the serine/threonine kinase Akt. nih.gov This pathway is crucial for cell growth, proliferation, survival, and motility. Dysregulation of the PI3K/Akt pathway is a common feature in many cancers, and its inhibition by compounds like Pictilisib can lead to the suppression of tumor growth. nih.gov

Derivatives targeting other kinases, such as those in the Janus kinase (JAK) family, would similarly impact the JAK-STAT signaling pathway, which is critical for cytokine signaling. google.com By inhibiting the kinase activity, these compounds can prevent the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby modulating the expression of genes involved in inflammation and immunity.

Impact on Key Biochemical Pathways and Cellular Processes (e.g., tubulin polymerization, cytokine activity)

The modulation of intracellular signaling cascades by this compound derivatives has profound effects on various biochemical pathways and cellular processes.

A significant impact of these derivatives is the modulation of cytokine activity . Several pyridazine derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net For example, certain novel pyridazine compounds exhibited excellent IL-6 inhibitory activity, with IC50 values in the micromolar range. researchgate.net This suggests that these compounds could interfere with the signaling pathways that lead to the transcription and release of these inflammatory mediators.

While direct evidence linking this compound derivatives to the inhibition of tubulin polymerization is not prominently featured in the reviewed literature, the broader class of anilino-pyrimidine and related heterocyclic compounds has been extensively studied for their anti-tubulin activity. mdpi.commdpi.com These compounds often act as colchicine (B1669291) binding site inhibitors, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. mdpi.commdpi.comnih.gov Given the structural similarities, it is plausible that derivatives of this compound could be designed to target tubulin polymerization, but specific research in this area is required for confirmation.

The inhibition of kinase pathways by these derivatives also has a direct impact on cellular processes such as angiogenesis. By inhibiting VEGFR-2, for instance, these compounds can block the signaling required for the formation of new blood vessels, a critical process for tumor growth and metastasis. ijcce.ac.ir

| Derivative Class | Cellular Process/Biochemical Pathway | Observed Effect |

| Pyridazine Derivatives | Cytokine Production (IL-6) | Inhibition |

| Kinase Inhibitors (e.g., targeting PI3K, VEGFR-2) | Cell Proliferation, Survival, Angiogenesis | Inhibition |

| GnRH Receptor Antagonists | Hormone Production (Testosterone, Estrogen) | Suppression |

This table summarizes the impact of this compound derivatives on key cellular functions.

Computational Chemistry and Molecular Modeling Studies of 3 6 Methoxypyridazin 3 Yl Aniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. irjweb.comqulacs.org These calculations can elucidate the distribution of electrons and predict regions of reactivity, which are crucial for understanding potential intermolecular interactions.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. rsc.orgresearchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. irjweb.com A smaller energy gap suggests that the molecule is more reactive.

For 3-(6-Methoxypyridazin-3-yl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, which can readily donate electrons. The LUMO, on the other hand, is likely to be distributed over the electron-deficient pyridazine (B1198779) ring. The methoxy (B1213986) group, being an electron-donating group, would also influence the electron density distribution.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. uni-muenchen.dewuxiapptec.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy group, making them potential sites for hydrogen bonding or coordination with metal ions. The amine group on the aniline ring would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the amine group and the aromatic rings would show positive potential.

Atomic Charge Distribution and Reactivity Predictions

The distribution of atomic charges within a molecule provides further insight into its reactivity. Methods like Mulliken population analysis can be used to calculate the partial charges on each atom. researchgate.net These charges help in identifying acidic and basic sites within the molecule.

For this compound, the nitrogen atoms of the pyridazine ring are expected to carry negative partial charges, confirming their basic character. The nitrogen atom of the aniline group will also have a negative charge. The carbon atoms attached to these electronegative atoms will, in turn, have positive partial charges. This charge distribution is critical for understanding how the molecule will interact with other molecules, including biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. scispace.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities

Docking simulations can predict various possible binding poses of this compound within the active site of a target protein. The simulations calculate a scoring function, often expressed as a binding affinity or energy, to rank these poses. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. These predictions are crucial for understanding how the ligand might inhibit or activate the protein.

Table 2: Hypothetical Docking Results for this compound with a Kinase Target

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Asp145, Lys72, Val27 |

| 2 | -8.2 | Glu91, Leu128 |

| 3 | -7.9 | Phe144 |

Note: The data in this table is illustrative and represents a potential outcome of a docking simulation.

Characterization of Ligand-Binding Pocket Interactions

Beyond predicting the binding mode, docking studies allow for a detailed characterization of the interactions between the ligand and the amino acid residues of the binding pocket. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, the nitrogen atoms of the pyridazine ring and the amine group are likely to act as hydrogen bond acceptors and donors, respectively. The aromatic rings can participate in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. The methoxy group can also form hydrogen bonds or hydrophobic contacts. Understanding these specific interactions is key to designing more potent and selective inhibitors. nih.govdundee.ac.uk

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For this compound, MD simulations provide crucial insights into its conformational flexibility and its stability when bound to a biological target. These simulations model the interactions between the atoms of the molecule and its environment, offering a detailed view of its structural evolution.

The primary goals of performing MD simulations on a ligand like this compound, typically in complex with a protein target, are to assess the stability of the binding pose predicted by molecular docking and to analyze the conformational changes that occur upon binding. nih.gov The stability of the ligand-protein complex is a key indicator of the ligand's potential efficacy.

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. The RMSD of the protein's C-alpha carbons and the ligand's heavy atoms are monitored throughout the simulation. A stable RMSD value over time, typically fluctuating within a narrow range (e.g., 1-3 Å for proteins), suggests that the complex has reached equilibrium and remains stable. nih.gov For the this compound-protein complex, a low and stable RMSD would indicate that the compound remains securely within the binding pocket. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each individual residue or atom to identify the flexible regions of the protein and ligand. High RMSF values in certain protein loops might indicate conformational changes induced by ligand binding. For this compound, analyzing the RMSF of its constituent atoms would reveal the flexibility of the methoxypyridazine and aniline rings and the torsional freedom around the bond connecting them. mdpi.com

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are critical for binding affinity. The methoxy group and the aniline nitrogen of this compound are potential hydrogen bond donors and acceptors. MD simulations can track the formation and breaking of these bonds over the simulation period, providing a dynamic picture of the key interactions stabilizing the complex. frontiersin.org

Conformational Analysis: MD simulations allow for the exploration of the conformational landscape of this compound both in its free state and when bound to a receptor. semanticscholar.org This analysis can reveal the preferred dihedral angles between the pyridazine and phenyl rings, which is crucial for understanding its bioactive conformation. The simulations can identify the most populated conformational clusters, shedding light on the molecule's shape and how it adapts to the binding site.

A typical MD simulation study for the this compound-protein complex would be run for a duration of at least 100 nanoseconds to ensure adequate sampling of conformational space and to reliably assess binding stability. nih.gov The results from such a simulation provide a more realistic and dynamic understanding of the binding event than static docking poses alone.

| Parameter | Purpose | Typical Observation for a Stable Complex |

| RMSD of Protein | Measures the overall structural stability of the protein upon ligand binding. | Plateauing of the RMSD value after an initial increase, with fluctuations typically under 3 Å. nih.gov |

| RMSD of Ligand | Measures the stability of the ligand's position and orientation in the binding site. | Low and stable RMSD values (e.g., < 2 Å) relative to the protein's binding pocket. mdpi.com |

| RMSF of Residues | Identifies flexible regions of the protein. | Low fluctuations for residues in the binding pocket interacting with the ligand, indicating stable interactions. |

| Hydrogen Bonds | Quantifies the key polar interactions between the ligand and protein. | Consistent formation of one or more hydrogen bonds throughout the simulation. frontiersin.org |

Virtual Screening Methodologies for the Discovery of Novel Analogues

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net Starting with a hit compound like this compound, VS can be employed to discover novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. The two main approaches are ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS):

This method is utilized when the three-dimensional structure of the target protein is unknown, but a set of active molecules is available. nih.gov LBVS relies on the principle that molecules with similar structures or properties are likely to have similar biological activities.

2D and 3D Similarity Searching: A common LBVS approach involves using the 2D or 3D structure of this compound as a query to search chemical databases. nih.gov Molecules are converted into molecular fingerprints (e.g., Morgan fingerprints), which are bit strings representing structural features. The Tanimoto coefficient is often used to quantify the similarity between the query and database compounds. mdpi.com Compounds exceeding a certain similarity threshold are selected for further investigation.

Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features required for biological activity. Based on the structure of this compound, a pharmacophore model could be generated, defining features such as a hydrogen bond acceptor (methoxy oxygen, pyridazine nitrogens), a hydrogen bond donor (aniline nitrogen), and aromatic rings. This model is then used as a 3D query to screen compound libraries for molecules that match the pharmacophore features.

Structure-Based Virtual Screening (SBVS):

When the 3D structure of the target protein is known, SBVS, primarily through molecular docking, can be a powerful tool.

Molecular Docking: Large chemical libraries are docked into the binding site of the target protein. A scoring function is used to estimate the binding affinity of each molecule, and the top-ranked compounds are selected as potential hits. nih.gov This approach can identify structurally diverse analogues of this compound that are predicted to have favorable interactions with the target. For instance, screening could identify alternative heterocyclic cores or different substitution patterns on the aniline ring that improve binding.

Hybrid Approaches: Often, a combination of ligand-based and structure-based methods is employed in a hierarchical or parallel fashion to increase the efficiency and success rate of the virtual screening campaign. nih.gov For example, a large library might first be filtered using a ligand-based similarity search, and the resulting subset of compounds would then be subjected to molecular docking.

The output of a virtual screening campaign is a ranked list of candidate molecules. These compounds are then typically acquired or synthesized for in vitro biological evaluation to validate the computational predictions. ijpsr.com This iterative process of computational screening and experimental testing is a cornerstone of modern drug discovery for elaborating on a hit series. nih.gov

| Methodology | Principle | Application for this compound Analogues |

| 2D/3D Similarity Search | Similar molecules exhibit similar biological activities. | Identifies compounds with a similar scaffold or key structural motifs. |

| Pharmacophore Modeling | Uses a 3D arrangement of essential interaction features. | Finds diverse scaffolds that present the same key features (H-bond donors/acceptors, aromatic rings). |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within a protein's active site. | Screens large libraries to find novel compounds that fit the target's binding pocket. |

Future Research Directions for 3 6 Methoxypyridazin 3 Yl Aniline

Emerging Synthetic Methodologies for Pyridazine-Aniline Architectures

The synthesis of pyridazine (B1198779) and its derivatives is a cornerstone of medicinal chemistry due to their presence in numerous biologically active compounds. researchgate.net Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to pyridazine-aniline architectures.

One area of exploration is the refinement of classical methods like the Widman-Stoermer cinnoline (B1195905) synthesis and the Japp-Klingemann approach, which have been used to create pyridopyridazine (B8481360) derivatives. mdpi.com However, these methods can suffer from low yields and harsh reaction conditions. researchgate.netmdpi.com Modern synthetic chemistry is moving towards more sophisticated techniques. For instance, the use of palladium-mediated cross-coupling reactions, such as the Suzuki and Negishi reactions, allows for the direct and selective formation of aryl-aryl bonds, which is crucial for constructing complex pyridazine-aniline scaffolds. beilstein-journals.org

Furthermore, the development of novel catalytic systems is a key area of interest. This includes the design of new ligands and metal complexes that can facilitate reactions under milder conditions and with higher functional group tolerance. rsc.org For example, the synthesis of tetrazolo[1,5-b]pyridazine (B14759603) derivatives has been achieved through a high-yield reaction of 3,6-dichloropyridazine (B152260) with hydrazine, followed by diazotization. iau.ir Such efficient, multi-step syntheses that can be performed at room temperature represent a significant advancement.

Another promising direction is the application of flow chemistry and automated synthesis platforms. These technologies can enable rapid optimization of reaction conditions, improve scalability, and enhance safety, particularly for reactions involving hazardous reagents. The industrial production of pyridazine derivatives often relies on large-scale batch reactions, and the adoption of continuous flow processes could offer significant advantages.

Integration of Advanced Biological Screening Platforms

Identifying the biological targets and understanding the mechanism of action of 3-(6-methoxypyridazin-3-yl)aniline derivatives is critical for their development as therapeutic agents. Advanced biological screening platforms are becoming increasingly sophisticated, allowing for high-throughput and more physiologically relevant assessment of compound activity.

A major focus for pyridazine-aniline scaffolds is their potential as kinase inhibitors. bci-pharma.comnervianoms.com Kinase selectivity screening platforms, which utilize panels of hundreds of automated biochemical kinase assays, are instrumental in determining the selectivity profiles of these compounds. nervianoms.comreactionbiology.com These platforms provide robust potency assessments (IC50 values) that are comparable across various targets, aiding in structure-based drug design. nervianoms.com The use of radiometric assays, such as the HotSpot™ Kinase Screen, at physiological ATP concentrations provides a more accurate understanding of kinase activity. reactionbiology.com

Beyond biochemical assays, cell-based screening platforms offer a more holistic view of a compound's effects. High-throughput flow cytometry and multi-mode microplate readers enable the rapid analysis of cellular responses to treatment. ous-research.no The integration of 2D and 3D cell culture models, including organoids, provides a more in-depth understanding of a kinase inhibitor's efficacy and potential toxicity in a system that more closely mimics human physiology. reactionbiology.com

Furthermore, whole-animal screening models, such as those using Drosophila, are being employed to identify "pro-targets" that enhance and "anti-targets" that limit the activity of a drug. nih.gov This multidisciplinary approach, combining chemical and genetic screening with computational modeling, can guide the synthetic refinement of lead compounds to create drugs with an improved therapeutic index. nih.gov

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Pyridazine-Aniline Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing many aspects of drug discovery, and their application to pyridazine-aniline scaffolds holds immense promise. ijettjournal.orgpremierscience.com These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. mdpi.com

One of the key applications of AI/ML is in the prediction of molecular properties. Algorithms can be trained to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and toxicity of novel pyridazine-aniline derivatives. mdpi.comnih.gov This allows for the in silico screening of large virtual libraries of compounds, prioritizing those with the most promising profiles for synthesis and experimental testing, thereby saving significant time and resources. drughunter.com

AI is also being used for de novo drug design, where algorithms can generate novel molecular structures with desired therapeutic profiles. mdpi.com For pyridazine-aniline scaffolds, this could lead to the discovery of entirely new chemical entities with enhanced potency and selectivity.

Furthermore, AI can aid in target identification and validation. By analyzing large biological datasets, including genomic and proteomic data, machine learning models can identify novel protein targets for which pyridazine-aniline derivatives may be effective. mdpi.com The integration of AI with computer-aided drug design (CADD) also facilitates drug repositioning, potentially finding new therapeutic uses for existing compounds. premierscience.com

Exploration of Novel Therapeutic Applications for this compound Derivatives

The versatility of the this compound scaffold lends itself to the exploration of a wide range of therapeutic applications. While their role as kinase inhibitors in oncology is well-established, researchers are continuously investigating new possibilities.

One notable area is in the development of gonadotropin-releasing hormone (GnRH) receptor antagonists. For instance, the compound TAK-385, which incorporates the this compound moiety, has shown potent and orally active GnRH antagonistic activity and is under clinical development. nih.gov This highlights the potential of this scaffold in endocrinology and related fields.

The pyridazine ring itself is associated with a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antihypertensive properties. mdpi.com This suggests that derivatives of this compound could be developed to treat a variety of conditions beyond cancer. For example, some sulfamoyl compounds containing this scaffold have been investigated for their potential antimicrobial and anticancer activities. smolecule.com

Moreover, the synthesis of novel derivatives through the modification of the core structure can lead to compounds with unique biological profiles. The creation of O-substituted derivatives of 1-benzyl-6-oxo-1,6-dihydropyridazine has yielded compounds with plant growth stimulant activity, indicating potential applications in agriculture. researchgate.net The exploration of such diverse chemical space will undoubtedly uncover new and valuable therapeutic applications for this versatile scaffold.

Q & A

Q. What are the key physicochemical properties of 3-(6-Methoxypyridazin-3-yl)aniline, and how can they be experimentally validated?

The compound (CAS: 939428-11-2) has a molecular formula of C₁₁H₁₁N₃O and a purity of ≥98% as reported . Key properties include:

Q. What synthetic routes are reported for this compound, and what are their typical yields?

While direct synthesis is not detailed in the evidence, analogous methods involve:

- Coupling reactions : Pyridazine derivatives (e.g., 6-Methoxypyridazin-3-amine) can be coupled with aryl halides via Buchwald-Hartwig amination .

- Functionalization : Methoxy-group introduction via nucleophilic substitution on pre-formed pyridazine scaffolds . Yields vary (50–80%) depending on catalyst systems (e.g., Pd/Cu) and reaction optimization .

Q. How can researchers confirm the identity of this compound in a reaction mixture?

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water).

- Spectroscopy : Compare ¹H NMR peaks (e.g., aromatic protons at δ 6.8–8.0 ppm, methoxy singlet at δ ~3.8 ppm) with literature data .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 202.1 .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported solubility or stability data for this compound?

- Batch-specific testing : Purity (>97%) and hygroscopicity may vary between suppliers . Perform Karl Fischer titration for moisture content.

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–12) under inert atmospheres to prevent oxidation .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. How can the methoxy group's electronic effects influence the reactivity of this compound in drug design?

- Electron donation : The methoxy group activates the pyridazine ring for electrophilic substitution, enhancing interactions with biological targets (e.g., enzyme active sites) .

- Schiff base formation : The aniline moiety can form imine bonds with carbonyl groups, useful in prodrug design. Verify reactivity via FT-IR (C=N stretch at ~1600 cm⁻¹) .

Q. What advanced techniques are suitable for characterizing crystalline forms or polymorphs of this compound?

- X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding patterns .

- Thermal analysis : Use DSC/TGA to identify melting points (e.g., ~178°C for related anilines) and phase transitions .

- Dynamic vapor sorption (DVS) : Assess hygroscopicity and stability under varying humidity .

Methodological Challenges & Data Analysis

Q. How to optimize reaction conditions for scaling up synthesis while minimizing by-products?

- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (5–10 mol%), and solvent (toluene/DMF) to maximize yield .

- By-product identification : Use LC-MS to detect intermediates (e.g., dehalogenated or dimerized products) .

Q. What computational tools can predict the pharmacological potential of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.